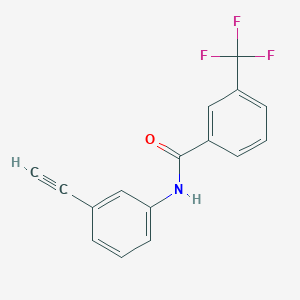

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide

Description

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and an ethynylphenyl (-C≡C-C₆H₄) substituent on the amide nitrogen. For instance, benzamide derivatives with trifluoromethyl groups are frequently explored for their bioactivity, including roles as enzyme inhibitors or receptor modulators . The ethynyl group may enhance molecular rigidity, influencing binding affinity in biological systems or mechanical properties in crystalline forms .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-5-3-8-14(9-11)20-15(21)12-6-4-7-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCZFKBAGCBRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide typically involves the reaction of 3-ethynylaniline with 3-trifluoromethylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Medicinal Chemistry

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide has shown potential in anti-inflammatory drug discovery. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. In a study involving an LPS-induced acute lung injury (ALI) mouse model, the compound demonstrated a dose-dependent reduction in pulmonary inflammation markers and improved lung function metrics, such as the wet/dry weight ratio of lung tissue .

Case Study: Anti-Inflammatory Activity

- Study Design : Mice were treated with varying doses of the compound prior to LPS administration.

- Findings :

- Significant reduction in IL-6 levels in serum and bronchoalveolar lavage fluid (BALF).

- Decreased neutrophil infiltration and total cell counts in BALF.

- Histopathological analysis revealed reduced pulmonary edema and inflammatory cell accumulation.

Materials Science

The compound also exhibits unique properties that make it suitable for applications in flexible materials. Its ability to undergo plastic deformation without losing structural integrity allows for potential use in the development of flexible electronics and smart materials.

Case Study: Flexible Crystal Mechanism

- Research Focus : The mechanism of bending in single crystals of N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide has been extensively studied.

- Key Findings :

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethynylbenzene + CFBenzoyl chloride | DMF, Heat | High |

| 2 | Purification via chromatography | Silica Gel | >90% |

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(3-Ethynylphenyl)-3-fluorobenzamide

- Structural Difference : Replaces the trifluoromethyl (-CF₃) group with a fluorine (-F) at the benzoyl 3-position.

- Key Findings: Exhibits polymorphism, with five crystalline forms reported. Mechanical properties vary significantly: Form II has the lowest hardness (H = 0.3 GPa) and elastic modulus (E = 5.2 GPa), while Forms I and III show higher values (H ≈ 0.5–0.6 GPa; E ≈ 7–8 GPa) .

- Implications : The trifluoromethyl group in N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide may further enhance mechanical robustness due to increased molecular bulk and stronger van der Waals interactions.

3-Amino-N-(3-trifluoromethylphenyl)benzamide

- Structural Difference: Substitutes the ethynyl group with an amino (-NH₂) group.

- No direct bioactivity data are provided, but amino-substituted benzamides are commonly used as intermediates in drug synthesis .

N-(3-Methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

- Structural Difference : Replaces the benzamide backbone with an acetamide and adds a methoxy (-OCH₃) group.

- Key Findings: The methoxy group may enhance metabolic stability compared to ethynyl substituents . No explicit bioactivity data are reported, but similar acetamides are explored in agrochemical and pharmaceutical applications .

Functional Analogs in Medicinal Chemistry

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)

- Structural Difference : Replaces the benzamide with a quinazoline core but retains the ethynylphenyl group.

- Key Findings: FDA-approved as an EGFR tyrosine kinase inhibitor for cancer therapy. The ethynylphenyl group contributes to target specificity and potency .

EPPTB (N-(3-Ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethylbenzamide)

- Structural Difference : Replaces the ethynyl group with an ethoxy (-OCH₂CH₃) group and adds a pyrrolidine ring.

- Key Findings :

Comparative Data Table

Biological Activity

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide features an ethynyl group and a trifluoromethyl group, which are crucial for its biological activity. The molecular structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, blocking their activity. The ethynyl and trifluoromethyl groups enhance binding affinity and specificity toward these targets.

- Protein-Ligand Interactions : It is utilized in studies involving protein-ligand interactions, which are critical for understanding its role in cellular signaling pathways.

Anticancer Properties

Research indicates that N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide exhibits potential anticancer properties. It has been investigated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Study Results : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells, with IC50 values indicating effective cytotoxicity. For instance, one study reported IC50 values in the low micromolar range against specific cancer cell lines .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests it may reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in response to inflammatory stimuli.

- In Vitro Findings : A study found that N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide dose-dependently inhibited LPS-induced IL-6 release in macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Erlotinib | Quinazoline derivative | Anticancer | 0.47 |

| Gefitinib | Quinazoline derivative | Anticancer | 2.21 |

| N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide | Ethynyl & trifluoromethyl substituted benzamide | Anticancer & Anti-inflammatory | Low micromolar |

This table highlights how N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide compares favorably in terms of its potential efficacy against cancer and inflammation compared to established drugs like Erlotinib and Gefitinib.

Case Studies and Research Findings

Several studies have focused on the biological activity of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide:

- Enzymatic Studies : The compound was evaluated as a biochemical probe in enzymatic studies, demonstrating significant inhibition of target enzymes involved in cancer progression.

- Cell Viability Assays : In vitro assays using various cancer cell lines indicated that the compound effectively reduced cell viability, supporting its potential as an anticancer agent .

- Inflammation Models : Studies involving animal models showed that treatment with the compound resulted in decreased inflammatory markers, further validating its anti-inflammatory properties .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-ethynylphenyl)-3-trifluoromethylbenzamide?

Answer:

The synthesis typically involves coupling a 3-ethynylaniline derivative with 3-trifluoromethylbenzoyl chloride via an amide bond formation. For example, describes a similar benzamide synthesis using an amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) and an acyl chloride (e.g., 4-nitrobenzoyl chloride) in anhydrous conditions with a base like triethylamine . Key steps include:

- Purification: Column chromatography or recrystallization to isolate the product.

- Characterization: NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Basic: How do researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical techniques include:

- Spectroscopy: ¹H/¹³C NMR to verify substituent positions and amide bond formation (e.g., amide proton resonance at δ 8–10 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural determination, as demonstrated in for related benzamide polymorphs .

Advanced: How do the ethynyl and trifluoromethyl groups influence the compound’s intermolecular interactions and crystal packing?

Answer:

The ethynyl group participates in weak hydrogen bonds (C–H⋯O/N) and π-π stacking, while the trifluoromethyl group enhances hydrophobicity and stabilizes crystal lattices via F⋯H interactions. highlights that such substituents dictate mechanical properties (e.g., elasticity) in polymorphs, analyzed via Hirshfeld surfaces and DFT calculations . Methodological steps:

- Crystallographic Analysis: Single-crystal X-ray diffraction to resolve packing motifs.

- Computational Modeling: Tools like CrystalExplorer to quantify interaction energies (e.g., van der Waals vs. electrostatic contributions).

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from polymorphic forms or assay conditions. emphasizes polymorph screening via differential scanning calorimetry (DSC) and powder XRD . To address variability:

- Polymorph Control: Recrystallization in varied solvents (e.g., DMSO vs. ethanol).

- Standardized Assays: Use of positive controls (e.g., known enzyme inhibitors) and replicate experiments to validate activity against targets like TAAR receptors (as in for related benzamides) .

Advanced: How can researchers optimize the compound’s solubility for in vitro assays without compromising bioactivity?

Answer:

The trifluoromethyl group reduces solubility in aqueous media. Strategies include:

- Co-solvent Systems: Use of DMSO-water mixtures (≤1% DMSO) to maintain cell viability.

- Derivatization: Introducing polar groups (e.g., hydroxyl) at non-critical positions, guided by structure-activity relationship (SAR) studies.

- LogP Measurement: Reverse-phase HPLC to quantify hydrophobicity and adjust formulations .

Advanced: What mechanistic studies are recommended to elucidate its potential as an enzyme inhibitor?

Answer:

For enzyme targets (e.g., kinases or TAARs):

- Kinetic Assays: Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive).

- Docking Studies: Molecular docking (AutoDock Vina) to predict binding poses, leveraging the ethynyl group’s rigidity for steric complementarity.

- Fluorescence Quenching: Monitor conformational changes in the enzyme upon binding .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

Its structural features make it a candidate for:

- Receptor Modulation: As a TAAR antagonist analog (see for EPPTB, a related benzamide) .

- Click Chemistry: The ethynyl group enables Huisgen cycloaddition for bioconjugation in probe design.

Advanced: How do researchers address stability issues during long-term storage?

Answer:

- Storage Conditions: Lyophilization and storage under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond.

- Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., free benzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.